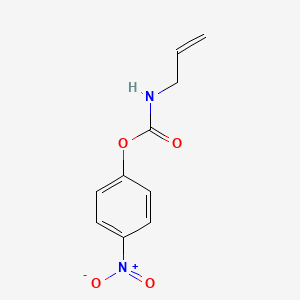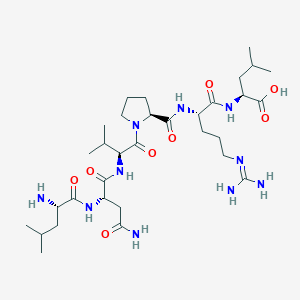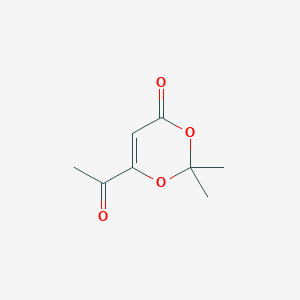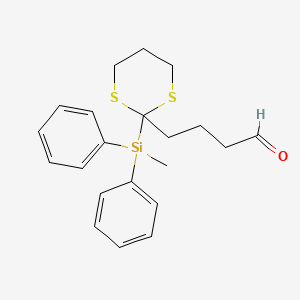![molecular formula C12H12S2Sn B14264378 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole CAS No. 182680-34-8](/img/structure/B14264378.png)
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole is a unique organotin compound characterized by its naphthalene backbone and the presence of tin and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole typically involves the reaction of naphthalene derivatives with organotin reagents. One common method includes the use of 2-naphthol as a starting material, which undergoes a series of reactions to introduce the tin and sulfur atoms into the naphthalene ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and other biochemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include the disruption of cellular processes, such as DNA replication and protein synthesis, which can result in cell death or inhibition of cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-2H-naphtho[2,3-B]thiete 1,1-dioxide: This compound shares a similar naphthalene backbone but differs in the presence of oxygen atoms instead of sulfur and tin.
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-B]pyran-5,6-dione: Another related compound with a naphthalene core, but with different functional groups and biological activities.
Uniqueness
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole is unique due to the presence of both tin and sulfur atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
182680-34-8 |
|---|---|
Formule moléculaire |
C12H12S2Sn |
Poids moléculaire |
339.1 g/mol |
Nom IUPAC |
2,2-dimethylbenzo[g][1,3,2]benzodithiastannole |
InChI |
InChI=1S/C10H8S2.2CH3.Sn/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;;;/h1-6,11-12H;2*1H3;/q;;;+2/p-2 |
Clé InChI |
NDZBPASPFMEJRB-UHFFFAOYSA-L |
SMILES canonique |
C[Sn]1(SC2=C(S1)C3=CC=CC=C3C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)

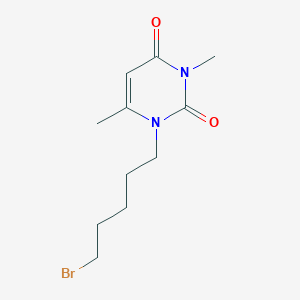
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
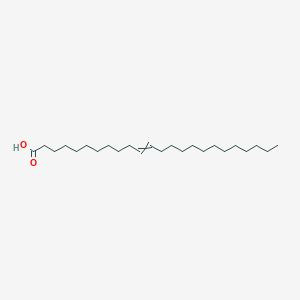
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
